molecular formula C18H23NO5 B13677851 1-Benzyl 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate

1-Benzyl 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate

Cat. No.: B13677851
M. Wt: 333.4 g/mol
InChI Key: FFFGYZVOOQXYDW-UHFFFAOYSA-N
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Description

1-Benzyl 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique piperidine ring structure, which is substituted with benzyl, ethyl, and oxo groups, making it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as benzylamine, ethyl acetoacetate, and ethyl chloroformate.

    Formation of Piperidine Ring: The piperidine ring is formed through a cyclization reaction, where benzylamine reacts with ethyl acetoacetate under basic conditions to form an intermediate.

    Substitution Reactions: The intermediate undergoes further substitution reactions with ethyl chloroformate to introduce the ethyl and oxo groups at specific positions on the piperidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1-Benzyl 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in biochemical processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate
  • 1-Benzyl-4-ethoxycarbonyl-3-piperidone
  • N-Benzyl-3-oxo-4-piperidinecarboxylate

Uniqueness: 1-Benzyl 3-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications.

Properties

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

1-O-benzyl 3-O-ethyl 3-ethyl-4-oxopiperidine-1,3-dicarboxylate

InChI

InChI=1S/C18H23NO5/c1-3-18(16(21)23-4-2)13-19(11-10-15(18)20)17(22)24-12-14-8-6-5-7-9-14/h5-9H,3-4,10-13H2,1-2H3

InChI Key

FFFGYZVOOQXYDW-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(CCC1=O)C(=O)OCC2=CC=CC=C2)C(=O)OCC

Origin of Product

United States

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